molecular formula C9H12N2O3S B4607143 4-methyl-3-[(methylsulfonyl)amino]benzamide

4-methyl-3-[(methylsulfonyl)amino]benzamide

Cat. No.: B4607143
M. Wt: 228.27 g/mol
InChI Key: FXFHPTUGKJLLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-3-[(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C9H12N2O3S and its molecular weight is 228.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 228.05686342 g/mol and the complexity rating of the compound is 334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophysiological Activity and Antiarrhythmic Applications

The compound 4-Methyl-3-[(methylsulfonyl)amino]benzamide and its derivatives have been explored for their potent Class III antiarrhythmic activity. These compounds exhibit significant effects on conduction both in vitro (dog Purkinje fibers) and in vivo (anesthetized dogs), with some derivatives showing the ability to increase the ventricular fibrillation threshold and terminate ventricular fibrillation, thus restoring sinus rhythm. This research highlights the potential of these compounds in the development of novel antiarrhythmic drugs with good oral bioavailability and a favorable hemodynamic profile (Ellingboe et al., 1992).

Polymeric Materials Development

Another significant application of this compound derivatives is in the synthesis of polyamides and poly(amide-imide)s, indicating their importance in the development of high-performance polymeric materials. These polymers, synthesized from aromatic dicarboxylic acids and bis(carboxyphthalimide)s, have shown remarkable properties such as high thermal stability, solubility in aprotic polar solvents, and amorphous characteristics, making them suitable for advanced material applications (Saxena et al., 2003).

Water Purification and Desalination

In the field of environmental science and engineering, derivatives of this compound have been utilized in the synthesis and characterization of composite membranes for water purification and desalination. These novel polymers have shown the capability for significant salt rejection and water flux, demonstrating their potential in addressing the critical need for clean water through desalination technologies (Padaki et al., 2012).

Pharmacological Investigations

The pharmacokinetics and metabolic interconversion of this compound and its metabolites have been studied, revealing insights into its stability and interconversion processes. This research provides valuable information for the development of pharmacological agents, highlighting the importance of understanding the metabolic pathways and distribution processes of potential drugs (Kuo et al., 1993).

Properties

IUPAC Name

3-(methanesulfonamido)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-6-3-4-7(9(10)12)5-8(6)11-15(2,13)14/h3-5,11H,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFHPTUGKJLLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
4-methyl-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
4-methyl-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 4
4-methyl-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
4-methyl-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
4-methyl-3-[(methylsulfonyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.